Engineering 3D Chemical Space: The Strategic Utility of 1-Cyano-3-Oxocyclohexane-1-Carboxylic Acid (CAS 1374657-50-7)
Engineering 3D Chemical Space: The Strategic Utility of 1-Cyano-3-Oxocyclohexane-1-Carboxylic Acid (CAS 1374657-50-7)
Executive Summary
The transition from planar, sp2-rich aromatic scaffolds to sp3-rich, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity[1]. Within this context, 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS 1374657-50-7) emerges as a highly versatile, trifunctional building block[2]. This technical guide provides an in-depth analysis of this scaffold, detailing its physicochemical profile, orthogonal reactivity, and strategic applications for researchers and drug development professionals.
Part 1: Physicochemical Profiling & Structural Dynamics
Understanding the inherent properties of CAS 1374657-50-7 is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a cyclohexane ring substituted with a ketone at the C3 position, and geminal cyano and carboxylic acid groups at the C1 position[3].
Quantitative Data Summary
| Property | Value | Structural & Synthetic Implication |
| Chemical Formula | C8H9NO3 | High atom economy, ideal for fragment-based drug discovery (FBDD). |
| Molecular Weight | 167.16 g/mol | Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5[3]. |
| SMILES | C1CC(=O)CC(C1)(C#N)C(=O)O | Dictates a 1,3-relationship between the geminal C1 substituents and the C3 ketone, enabling bridged cyclization[3]. |
| Fsp3 Character | 0.625 (5/8 carbons) | High 3D character, essential for escaping "flatland" and improving pharmacokinetic properties[1]. |
Conformational Analysis & Causality
The cyclohexane ring predominantly adopts a chair conformation. At the C1 position, the bulky carboxylic acid group and the linear cyano group compete for the equatorial position. The causality of its stereochemical behavior is governed by A-values (conformational free energy). The cyano group has a very small A-value (~0.2 kcal/mol) due to its linear geometry, whereas the carboxylic acid group has a significantly larger A-value (~1.4 kcal/mol).
Resulting Logic: The thermodynamic sink dictates that the carboxylic acid will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the cyano group into the axial position. This predictable stereochemistry allows medicinal chemists to precisely control the vector projection of appended pharmacophores when designing receptor ligands.
Part 2: Orthogonal Reactivity & Synthetic Workflows
The true strategic value of 1-cyano-3-oxocyclohexane-1-carboxylic acid lies in its orthogonal reactivity. The three functional groups can be manipulated independently without the need for complex, yield-reducing protecting group strategies.
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C3-Ketone: Acts as an electrophilic center for reductive aminations, Grignard additions, or Wittig olefinations.
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C1-Carboxylic Acid: Serves as a handle for amide coupling, esterification, or decarboxylative cross-coupling[1].
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C1-Cyano: Functions as a strong electron-withdrawing group, a steric placeholder, or a precursor for reduction to a primary amine (yielding 1-aminomethyl derivatives)[4].
Visualizing the Synthetic Logic
Divergent synthetic pathways from the trifunctional 1-cyano-3-oxocyclohexane-1-carboxylic acid core.
Part 3: Experimental Protocol - Chemoselective Reductive Amination
A critical first step in utilizing this scaffold is functionalizing the C3-ketone to install basic amines, a common motif in CNS and GPCR-targeting drugs. The following protocol outlines a self-validating, chemoselective reductive amination.
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). NaBH₄ would indiscriminately reduce the ketone to a secondary alcohol. In contrast, NaBH(OAc)₃ is a milder reagent that selectively reduces the transient iminium ion formed by the condensation of the ketone and the amine. This ensures the unreacted ketone, the C1-cyano, and the C1-carboxyl groups remain completely intact.
Step-by-Step Methodology:
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Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 equiv, 1.0 mmol) and the desired secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
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Acid Catalysis (Conditional): If the amine is weakly nucleophilic, add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
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Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) over 10 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12-16 hours.
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Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
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Self-Validation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation Step: Confirm the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the retention of the cyano stretch (~2250 cm⁻¹) and carboxyl stretch via FT-IR. Purify the resulting 3-amino derivative via flash chromatography.
Part 4: Strategic Applications in Drug Development
Scaffold Hopping & Rigidification
Cyclohexane carboxylic acids are frequently used as bioisosteres for phenyl rings to improve pharmacokinetic (PK) properties and reduce hERG liability[5]. The incorporation of the C1-cyano group in this specific scaffold adds a unique dipole that can engage in hydrogen bonding with target proteins. Furthermore, the cyano group acts as a metabolic shield, preventing cytochrome P450-mediated oxidative degradation at the C1 position, thereby increasing the compound's half-life[4].
Access to Bridged and Spirocyclic Systems
The 1,3-relationship of the functional groups makes this scaffold an ideal precursor for complex architectures[6]. For example, reduction of the C1-cyano group to a primary amine, followed by intramolecular coupling with the C3 position (after appropriate functionalization), yields bridged bicyclic systems (e.g., functionalized bicyclo[3.1.1] architectures) or spiro-lactams. These constrained geometries lock the molecule into a specific bioactive conformation, drastically reducing entropic penalties upon binding and improving target selectivity[5].
References
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1-cyano-3-oxocyclohexane-1-carboxylic acid | 1374657-50-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:2
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1374657-50-7 (C8H9NO3) - PubChemLite Source: uni.lu URL:3
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Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles | Organic Letters - ACS Publications Source: acs.org URL:1
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Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock Source: pharmablock.com URL:5
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Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH Source: nih.gov URL:6
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Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors - PMC Source: nih.gov URL:4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-cyano-3-oxocyclohexane-1-carboxylic acid | 1374657-50-7 [sigmaaldrich.com]
- 3. PubChemLite - 1374657-50-7 (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]


